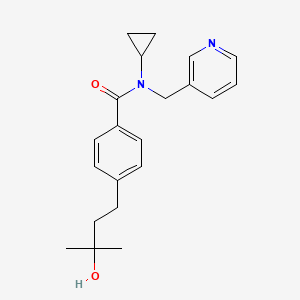

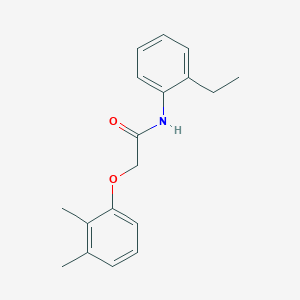

![molecular formula C20H23NO2 B5559144 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as MPWB, is a novel compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Applications De Recherche Scientifique

Molecular Structure Analysis and Antioxidant Activity

- A study by Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, and Kepekci (2015) investigated the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and density functional theory (DFT). This research provides insights into the molecular geometry, electronic properties, and antioxidant activities of related compounds (Demir et al., 2015).

Synthesis and Neuroleptic Activity

- Research by Iwanami Sumio and colleagues (1981) on the synthesis and neuroleptic activity of benzamides, including compounds structurally similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, revealed insights into the correlation between structure and neuroleptic activity. This study could inform the therapeutic potential of such compounds in treating psychosis (Iwanami Sumio et al., 1981).

Cellular Recovery Studies

- Jacobson, Smith, Wielckens, Hilz, and Jacobson (1985) explored the effect of 3-methoxybenzamide (MBA), a potent inhibitor of ADP-ribosylation, on cell recovery from DNA damage. This research is relevant for understanding the cellular mechanisms influenced by similar compounds (Jacobson et al., 1985).

Dopamine D-2 Receptors Binding

- Köhler, Hall, Ögren, and Gawell (1985) investigated the binding of raclopride, a substituted benzamide drug, to dopamine D-2 receptors. This study offers valuable information on the interaction of structurally related benzamides with neurological receptors (Köhler et al., 1985).

Synthesis for Radiopharmaceutical Applications

- Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, and Janssen (1990) described the synthesis of a compound, (S)-BZM, related to this compound, for radiopharmaceutical applications. Their work highlights the synthetic pathways relevant to the development of diagnostic agents (Bobeldijk et al., 1990).

Antihyperglycemic Agent Synthesis

- Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) synthesized derivatives of benzamide as antihyperglycemic agents, providing insights into the potential therapeutic applications of compounds like this compound in diabetes treatment (Nomura et al., 1999).

Corrosion Inhibition Studies

- Mishra, Verma, Lgaz, Srivastava, Quraishi, and Ebenso (2018) conducted studies on N-Phenyl-benzamide derivatives for mild steel acidic corrosion, highlighting the industrial application of similar compounds in materials science (Mishra et al., 2018).

Antimicrobial Activity Research

- Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, and Rangappa (2006) synthesized and evaluated new benzamide derivatives for their antimicrobial efficacy, demonstrating the potential of similar compounds in pharmaceutical applications (Priya et al., 2006).

Inhibitors of Poly(ADP-ribose) Synthetase

- Purnell and Whish (1980) discovered that benzamides substituted in the 3-position, such as 3-aminobenzamide and 3-methoxybenzamide, are potent inhibitors of poly(ADP-ribose) synthetase, which is significant for understanding the biochemical pathways influenced by these compounds (Purnell & Whish, 1980).

Propriétés

IUPAC Name |

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRPRVFRKDEJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330640 |

Source

|

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

370868-77-2 |

Source

|

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)